molecular formula C17H25ClO2 B8524687 4-Decyloxybenzoyl chloride CAS No. 50625-44-0

4-Decyloxybenzoyl chloride

Cat. No.: B8524687
CAS No.: 50625-44-0
M. Wt: 296.8 g/mol
InChI Key: QFPMTKPMXXKCNW-UHFFFAOYSA-N
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Description

4-Decyloxybenzoyl chloride is a benzoyl chloride derivative substituted with a decyloxy (C₁₀H₂₁O-) group at the para position of the benzene ring. Its molecular formula is C₁₇H₂₅ClO₃, with a molecular weight of 312.45 g/mol (calculated). The compound is synthesized via Friedel-Crafts acylation or direct chlorination of 4-decyloxybenzoic acid. Key physical properties include a boiling point of 169°C at 0.6 mmHg and a synthesis yield of 68.0% under optimized conditions . Its long alkyl chain confers high lipophilicity, making it suitable for applications in surfactants, polymer synthesis, and specialty organic intermediates where hydrophobic interactions are critical.

Properties

CAS No.

50625-44-0

Molecular Formula

C17H25ClO2

Molecular Weight

296.8 g/mol

IUPAC Name

4-decoxybenzoyl chloride

InChI

InChI=1S/C17H25ClO2/c1-2-3-4-5-6-7-8-9-14-20-16-12-10-15(11-13-16)17(18)19/h10-13H,2-9,14H2,1H3

InChI Key

QFPMTKPMXXKCNW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

The following table and analysis compare 4-decyloxybenzoyl chloride with structurally related benzoyl chlorides, focusing on molecular properties, synthesis data, and applications.

Table 1: Comparative Analysis of 4-Substituted Benzoyl Chlorides
Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C/mmHg) Yield (%) Key Applications
This compound C₁₇H₂₅ClO₃ 312.45 169 / 0.6 68.0 Surfactants, Polymer synthesis
4-Pentylbenzoyl chloride C₁₂H₁₅ClO₂ 226.70 136 / 3.2 75.3 Pharmaceuticals, Agrochemicals
4-Methylbenzoyl chloride C₈H₇ClO 154.59 N/A N/A Pharmaceuticals, Dyes
4-(Benzyloxy)benzoyl chloride C₁₄H₁₁ClO₂ 246.69 N/A N/A Organic synthesis intermediates
4-(4-Phenylbutoxy)benzoyl chloride C₁₇H₁₇ClO₂ 288.77 N/A N/A Drug development (patented)
4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride C₁₄H₉Cl₂FO₂ 299.12 N/A N/A Specialized acylations
Key Comparisons:

a. Alkyl Chain Length Effects

  • Yield : Longer alkyl chains (e.g., decyl) result in lower yields (68.0% for decyl vs. 75.3% for pentyl) due to steric hindrance during synthesis .
  • Boiling Point : Longer chains increase molecular weight but reduce volatility. For example, this compound boils at 169°C (0.6 mmHg) , higher than 4-pentylbenzoyl chloride (136°C at 3.2 mmHg ) when adjusted for pressure differences .
  • Lipophilicity: The decyloxy group enhances solubility in non-polar solvents, favoring use in surfactants, whereas shorter chains (e.g., methyl) are preferred in polar reaction media for pharmaceuticals .

b. Electronic Effects of Substituents

  • Electron-Donating Groups (EDG) : Alkyloxy groups (e.g., decyloxy, benzyloxy) stabilize the benzene ring via resonance but reduce acyl chloride reactivity compared to electron-withdrawing groups (EWG) like halogens .
  • Electron-Withdrawing Groups (EWG) : Halogenated derivatives (e.g., 4-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride) exhibit higher reactivity in nucleophilic acyl substitutions due to enhanced electrophilicity at the carbonyl carbon .

Preparation Methods

Thionyl Chloride with N,N-Dimethylformamide (DMF) Catalyst

DMF acts as a catalyst to accelerate the reaction by coordinating with SOCl₂, forming a reactive chlorinating agent (Cl⁻). This method is effective for sterically hindered acids.

Procedure :

  • Reagents : 4-Decyloxybenzoic acid, SOCl₂ (5–10 equivalents), DMF (1–2 drops).

  • Conditions : Stirring at room temperature (20–25°C) for 1–2 hours or refluxing for 30 minutes.

  • Workup : Solvent and excess SOCl₂ are evaporated under reduced pressure.

Example :
ChemicalBook outlines a general method using oxalyl chloride and DMF for aryl acid chlorides, which can be adapted for 4-decyloxybenzoic acid.

Phosphorus Pentachloride (PCl₅)

PCl₅ is a less common but effective reagent for converting carboxylic acids to acid chlorides.

Procedure :

  • Reagents : 4-Decyloxybenzoic acid, PCl₅ (1–2 equivalents).

  • Conditions : Heating at 50–80°C for 2–4 hours.

  • Workup : PCl₅ is removed via distillation, and the residue is dissolved in DCM for purification.

Example :
For analogous compounds, such as 3,4,5-tris(dodecyloxy)benzoic acid, PCl₅ has been used to form acid chlorides.

Comparative Analysis of Methods

Method Reagents Conditions Yield Purification Source
SOCl₂ in TolueneSOCl₂, TolueneReflux (80–110°C, 3–5 h)~67%Distillation, DCM wash
SOCl₂ + DMF CatalystSOCl₂, DMFRT (1–2 h) or Reflux (30 min)~96%Evaporation, DCM wash
PCl₅PCl₅50–80°C, 2–4 hNot reportedDistillation, DCM wash

Key Considerations

Solvent Selection

  • Toluene : Preferred for high-temperature reactions due to its high boiling point (110°C).

  • Dichloromethane (DCM) : Used for room-temperature reactions and purification due to low boiling point (40°C).

Purification Techniques

  • Distillation : Removes excess SOCl₂ and solvent.

  • Column Chromatography : Used for impure products (e.g., silica gel, DCM/hexane eluent).

Applications and Derivatives

4-Decyloxybenzoyl chloride is a precursor for synthesizing:

  • Liquid Crystalline Materials : Esterification with phenols or amines yields calamitic or bent-core mesogens.

  • Photosensitive Compounds : Coupling with azobenzene derivatives creates light-responsive materials.

  • Perylene Bisimides : Used in organic electronics as electron-accepting units .

Q & A

Q. What are the standard synthetic routes for preparing 4-Decyloxybenzoyl chloride in high purity for research purposes?

  • Methodological Answer : The synthesis typically involves reacting 4-decyloxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. The reaction is performed in an inert solvent (e.g., dichloromethane or toluene) at reflux, followed by distillation or vacuum evaporation to isolate the product. Critical steps include rigorous drying of reagents and solvents, as moisture leads to hydrolysis of the acyl chloride to the carboxylic acid . Purity is ensured via fractional distillation or recrystallization from non-polar solvents.

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the decyloxy chain (δ ~4.0 ppm for the –OCH₂– group) and acyl chloride functionality.
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) or high-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M]⁺ at m/z 296.2 for C₁₇H₂₅ClO₂). Cross-reference with databases like NIST Standard Reference Data ensures accuracy .
  • FT-IR Spectroscopy : A strong C=O stretch (~1770 cm⁻¹) and C–Cl stretch (~850 cm⁻¹) confirm the acyl chloride group .
  • HPLC : Reverse-phase HPLC with UV detection monitors purity (>98%) and detects hydrolyzed byproducts (e.g., 4-decyloxybenzoic acid).

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize hydrolysis during the synthesis of this compound?

  • Methodological Answer :
  • Moisture Control : Use Schlenk-line techniques or gloveboxes under nitrogen/argon. Pre-dry solvents (e.g., molecular sieves for dichloromethane) and reagents.
  • Catalytic Additives : A catalytic amount of dimethylformamide (DMF) accelerates the reaction by forming an intermediate acyl imidazolium salt, reducing exposure time to moisture .
  • Temperature Modulation : Lower reaction temperatures (0–5°C) reduce side reactions, while gradual warming to room temperature ensures completion.
  • Post-Synthesis Handling : Store the product in moisture-resistant containers (e.g., amber glass under inert gas) and avoid prolonged exposure to air during transfers .

Q. What strategies are effective in resolving contradictions between theoretical and experimental spectroscopic data for this compound derivatives?

  • Methodological Answer :
  • Multi-Technique Validation : Combine NMR, IR, and MS to cross-verify functional groups. For example, unexpected peaks in 1^1H NMR may indicate residual solvent or hydrolysis products, which can be confirmed via HPLC.
  • Computational Modeling : Density Functional Theory (DFT) calculations predict vibrational frequencies (IR) and chemical shifts (NMR), aiding in peak assignment. Discrepancies may arise from solvent effects or conformational flexibility .
  • Impurity Profiling : Use preparative TLC or column chromatography to isolate impurities, followed by structural elucidation via X-ray crystallography (if crystalline) or 2D NMR .

Q. How does the steric bulk of the decyloxy group influence the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer :
  • Kinetic Studies : Compare reaction rates with shorter-chain analogs (e.g., 4-methoxybenzoyl chloride) using nucleophiles like amines or alcohols. Monitor progress via in situ IR or 1^1H NMR.
  • Steric Parameter Analysis : Apply the Taft steric parameter (Es) to quantify hindrance. Bulkier decyloxy groups reduce reaction rates with sterically demanding nucleophiles (e.g., tert-butanol) but may enhance selectivity in multi-nucleophile systems .
  • Computational Insights : Molecular dynamics simulations visualize steric clashes during transition-state formation, guiding solvent selection (e.g., polar aprotic solvents reduce steric effects) .

Data Analysis & Experimental Design

Q. What protocols ensure reliable stability testing of this compound under varying storage conditions?

  • Methodological Answer :
  • Accelerated Degradation Studies : Store samples at elevated temperatures (40–60°C) and high humidity (75% RH) for 1–4 weeks. Monitor hydrolysis via HPLC or titrimetric methods (e.g., potentiometric HCl quantification) .
  • Container Compatibility Testing : Compare glass vs. polymer containers (e.g., PTFE) to assess leaching or adsorption. Use gas chromatography (GC) to detect volatile degradation products .
  • Light Sensitivity : Expose samples to UV light (254 nm) and analyze photodegradation products via LC-MS .

Q. How can researchers design experiments to investigate the ecological impact of this compound in laboratory wastewater?

  • Methodological Answer :
  • Microcosm Studies : Simulate wastewater treatment by adding the compound to activated sludge and measuring biodegradation (BOD/COD ratios) and toxicity (Daphnia magna bioassays) .
  • Hydrolysis Kinetics : Measure hydrolysis rates at pH 3–10 to identify stable degradation products (e.g., 4-decyloxybenzoic acid) using LC-MS/MS.
  • Adsorption Studies : Use batch experiments with activated carbon or clay minerals to assess adsorption efficiency and model partition coefficients (Kd) .

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